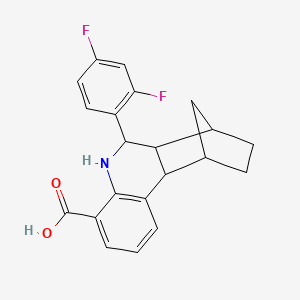![molecular formula C16H20N2O2 B11069277 (3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11069277.png)
(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the (E)-3-penten-2-one moiety through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The indole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. The reactions are typically carried out under ambient conditions to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as dichloroanilines, which also possess an indole ring structure but differ in their substituents and functional groups .
Uniqueness
What sets (E)-4-[(5-METHOXY-2,3-DIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE apart is its unique combination of methoxy and dimethyl groups on the indole ring, along with the (E)-3-penten-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-9(6-10(2)19)17-15-8-14-13(7-16(15)20-5)11(3)12(4)18-14/h6-8,17-18H,1-5H3/b9-6+ |
InChI Key |
KTYPZAVQNXSARC-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)N/C(=C/C(=O)C)/C)C |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)NC(=CC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11069195.png)
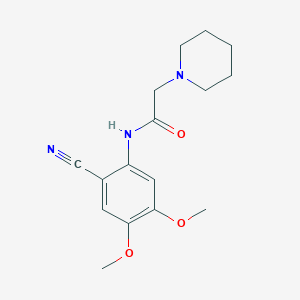
![3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11069202.png)
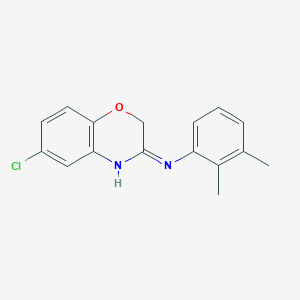
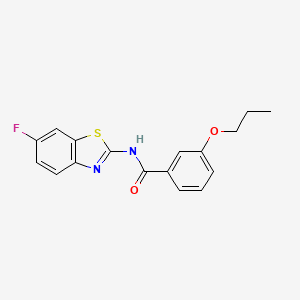
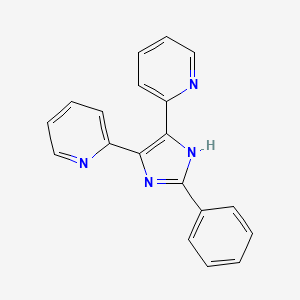
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11069229.png)
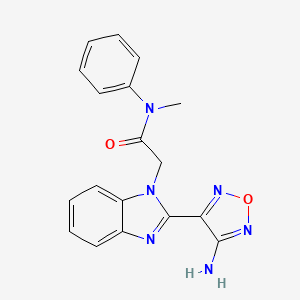
![[5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11069241.png)

![Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11069275.png)
![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)
